1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2-chlorophenoxy)propan-1-one
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Overview
Description
1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2-chlorophenoxy)propan-1-one is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a chlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2-chlorophenoxy)propan-1-one typically involves multi-step procedures. One common method involves the reaction of 1,3-benzothiazole with piperidine under specific conditions to form the intermediate compound. This intermediate is then reacted with 2-chlorophenoxypropan-1-one to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2-chlorophenoxy)propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium hydroxide (NaOH) for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.
Scientific Research Applications
1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2-chlorophenoxy)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties
Mechanism of Action
The mechanism of action of 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2-chlorophenoxy)propan-1-one involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity to its targets, while the chlorophenoxy group can influence its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzothiazol-2-yl)-2-phenyl quinazolin-4(3H)-ones: These compounds also feature a benzothiazole ring and are studied for their antibacterial properties.
N’-(1,3-Benzothiazol-2-yl)-arylamides: These derivatives are known for their antibacterial activity and are synthesized using similar methods.
Benzothiazole-based anti-tubercular compounds: These compounds are developed for their potential in treating tuberculosis.
Uniqueness
1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2-chlorophenoxy)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H21ClN2O2S |
---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(2-chlorophenoxy)propan-1-one |
InChI |
InChI=1S/C21H21ClN2O2S/c1-14(26-18-8-4-2-6-16(18)22)21(25)24-12-10-15(11-13-24)20-23-17-7-3-5-9-19(17)27-20/h2-9,14-15H,10-13H2,1H3 |
InChI Key |
NIZQWDBGNIPSDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)C2=NC3=CC=CC=C3S2)OC4=CC=CC=C4Cl |
Origin of Product |
United States |
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